molecular formula C21H17N3OS B3005488 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896351-40-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No.: B3005488
CAS No.: 896351-40-9
M. Wt: 359.45
InChI Key: PBKYSRCOMZGYIW-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide” is a complex compound. It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of such compounds involves advanced chemical processes. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, which are key components to functional molecules used in a variety of everyday applications .


Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps. The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The structure of the ligand and its Pd (II) complex was characterized via various techniques .

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKYSRCOMZGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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